molecular formula C14H15NO B8436569 4'-Methoxy-3'-methyl-biphenyl-3-ylamine

4'-Methoxy-3'-methyl-biphenyl-3-ylamine

Cat. No.: B8436569
M. Wt: 213.27 g/mol
InChI Key: CDMGJFPOMMFEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methoxy-3'-methyl-biphenyl-3-ylamine is a biphenyl derivative featuring a methoxy (-OCH₃) group at the 4' position, a methyl (-CH₃) group at the 3' position on one benzene ring, and an amine (-NH₂) group at the 3 position of the adjacent ring. Its molecular formula is C₁₄H₁₅NO, with a molar mass of 213.28 g/mol.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-(4-methoxy-3-methylphenyl)aniline

InChI

InChI=1S/C14H15NO/c1-10-8-12(6-7-14(10)16-2)11-4-3-5-13(15)9-11/h3-9H,15H2,1-2H3

InChI Key

CDMGJFPOMMFEHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activity Regulatory Status
4'-Methoxy-3'-methyl-biphenyl-3-ylamine 4'-OCH₃, 3'-CH₃, 3-NH₂ C₁₄H₁₅NO 213.28 Hypothesized bioactivity (e.g., kinase inhibition) Not specified
[1,1'-Biphenyl]-2-ol, 4'-methoxy-3'-methyl- 4'-OCH₃, 3'-CH₃, 2-OH C₁₄H₁₄O₂ 214.26 Studied for physicochemical properties No data
4'-(Benzyloxy)-[1,1'-biphenyl]-3-amine 4'-OCH₂C₆H₅, 3-NH₂ C₁₉H₁₇NO 275.34 Commercially available as a synthetic intermediate No restrictions noted
4-Methoxy-3-methylacetophenone 4-OCH₃, 3-CH₃, COCH₃ C₁₀H₁₂O₂ 164.20 Banned due to toxicity Prohibited in trade

Key Observations :

  • Regulatory Considerations: Unlike 4-Methoxy-3-methylacetophenone, which is banned for its toxicity, the amine group in the target compound may alter its metabolic pathways, necessitating specific toxicological studies .

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